

Genetic Determinants of 3'-Fucosyllactose Concentration in Human Milk: A Technical Guide

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Compound of Interest

Compound Name: 3'-Fucosyllactose

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Abstract

The composition of human milk oligosaccharides (HMOs) is a critical factor in infant health, influencing the development of the gut microbiome and the immune system. **3'-Fucosyllactose** (3-FL), a prominent fucosylated HMO, exhibits significant variability in its concentration among lactating mothers. This variability is primarily governed by genetic polymorphisms within the fucosyltransferase genes, specifically FUT2 (Secretor gene) and FUT3 (Lewis gene). This technical guide provides an in-depth analysis of the genetic determinants of 3-FL concentration, detailing the enzymatic pathways, summarizing quantitative data, and outlining the experimental protocols for HMO analysis and genotyping.

Introduction

Human milk oligosaccharides are complex glycans that represent the third most abundant solid component of human milk, after lactose and lipids[1]. Their biological activities are diverse, ranging from prebiotic effects to anti-adhesive properties against pathogens and modulation of the host immune response. The fucosylated HMOs, which include 2'-fucosyllactose (2'-FL) and **3'-fucosyllactose** (3-FL), are among the most abundant and well-studied of these compounds. The concentration and composition of HMOs, particularly fucosylated HMOs, are highly variable between individuals, and this variation is largely attributable to the maternal genetic background[2][3]. Understanding the genetic basis for this variation is crucial for research into

infant nutrition, microbiome development, and the prevention of infectious diseases. This guide focuses on the genetic factors that determine the concentration of 3'-FL in maternal milk.

Genetic Regulation of 3'-Fucosyllactose Synthesis

The synthesis of 3-FL is directly and indirectly controlled by the enzymatic activity of two key fucosyltransferases encoded by the FUT2 and FUT3 genes, respectively[4][5].

- **FUT2 (α 1,2-fucosyltransferase 2):** This enzyme, also known as the Secretor enzyme, is responsible for the synthesis of α 1-2 fucosylated HMOs, most notably 2'-FL[4]. It catalyzes the transfer of a fucose molecule to lactose via an α 1-2 linkage. Individuals with at least one functional FUT2 allele are termed "secretors" and have high levels of 2'-FL in their milk. Homozygous carriers of non-functional FUT2 alleles are "non-secretors" and do not produce significant amounts of 2'-FL[6].
- **FUT3 (α 1,3/4-fucosyltransferase 3):** This enzyme, also known as the Lewis enzyme, is responsible for the synthesis of α 1-3 and α 1-4 fucosylated HMOs[6]. It catalyzes the transfer of a fucose molecule to lactose to form 3-FL (via an α 1-3 linkage) and is also involved in the synthesis of other HMOs like lacto-N-fucopentaose II (LNFP-II)[4]. Individuals with at least one functional FUT3 allele are "Lewis positive," while those with two non-functional alleles are "Lewis negative" and have very low to undetectable levels of 3-FL and other α 1-3/4 fucosylated HMOs in their milk[4].

The interplay between these two enzymes creates a competitive environment for the common substrate, lactose. In secretor mothers (functional FUT2), the synthesis of 2'-FL is favored, leading to lower substrate availability for FUT3 and consequently lower concentrations of 3-FL. Conversely, in non-secretor mothers (non-functional FUT2), lactose is more readily available for FUT3, resulting in significantly higher concentrations of 3-FL, provided the mother is Lewis positive (functional FUT3)[7].

Key Genetic Polymorphisms

Specific single nucleotide polymorphisms (SNPs) have been identified that are predictive of the secretor and Lewis phenotypes:

- **FUT2 (Secretor Status):** The SNP rs601338 is a key determinant of secretor status. The 'A' allele is associated with a non-functional enzyme, and individuals with an AA genotype are

non-secretors[2][8].

- FUT3 (Lewis Status): SNPs such as rs28362459 and rs812936 are known to define the Lewis status. Inactivating mutations in the FUT3 gene lead to a Lewis-negative phenotype[2][8][9].

Quantitative Data on 3'-Fucosyllactose Concentration

The concentration of 3-FL in human milk is significantly influenced by the maternal FUT2 and FUT3 genotypes. The following tables summarize the reported concentrations of 3-FL based on genetic status and overall population averages.

Maternal Genetic Status	Mean 3-FL Concentration (g/L)	Reference
Secretor (Functional FUT2)	1.3	[7]
Non-secretor (Non-functional FUT2)	2.8	[7]

Statistical Measure	3-FL Concentration (g/L)	Reference
Weighted Mean	0.57	[3]
Average (Korean mothers)	1.6 ± 1.2	[7]

Experimental Protocols

Quantification of 3'-Fucosyllactose in Human Milk

Several analytical methods are employed for the accurate quantification of 3-FL in human milk.

a) High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)[10]

- Sample Preparation: A "dilute-and-shoot" method is often used. 500 µL of milk is diluted in 25 mL of deionized water, and the solution is filtered through a nylon syringe filter before

injection.

- **Chromatography:** An on-line sample cleanup with a polymeric reversed-phase column is followed by separation on a carbohydrate-specific column (e.g., Dionex CarboPac PA1).
- **Detection:** Pulsed Amperometric Detection (PAD) with a gold electrode is used for direct detection of underivatized carbohydrates.
- **Quantification:** External calibration curves are generated using 3-FL standards.

b) High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)[11]

- **Sample Preparation:** Simple dispersion and extraction of the milk sample.
- **Chromatography:** Hydrophilic Interaction Liquid Chromatography (HILIC) is used for separation.
- **Detection:** Refractive Index (RI) detection.
- **Quantification:** Based on a calibration curve with a linearity range of 0.2 to 12 mg/mL.

c) Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[7]

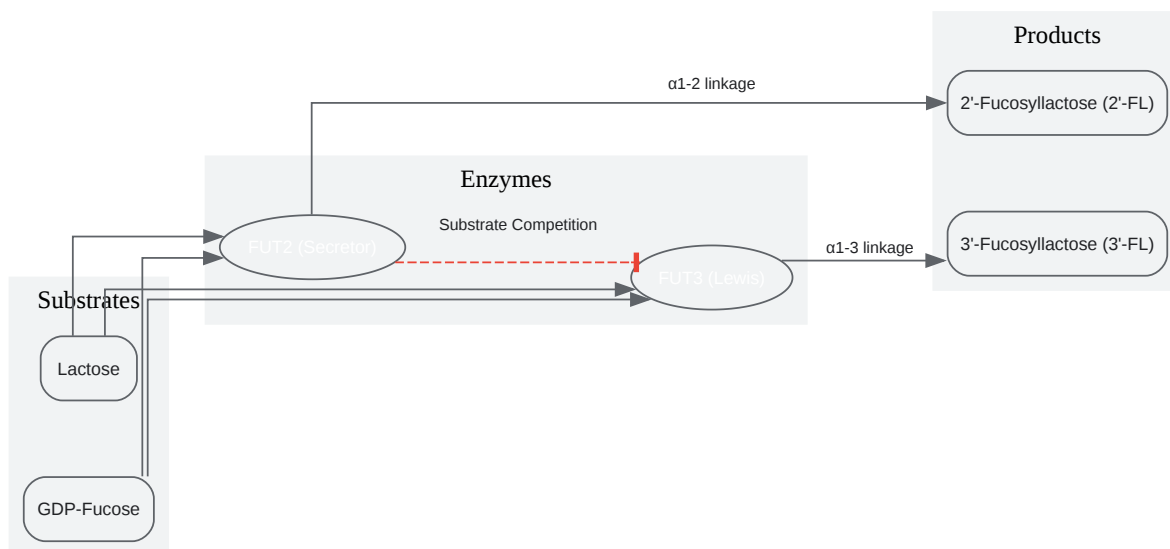
- **Sample Preparation:** Protein precipitation followed by solid-phase extraction (SPE) for cleanup.
- **Chromatography:** Ultra-performance liquid chromatography (UPLC) with a porous graphitic carbon column for separation of isomers. A binary solvent system of water and acetonitrile with 0.1% formic acid is used.
- **Mass Spectrometry:** Operated in positive ion mode with multiple reaction monitoring (MRM) for specific detection of 3-FL.
- **Quantification:** Isotope dilution or external standard calibration methods are employed.

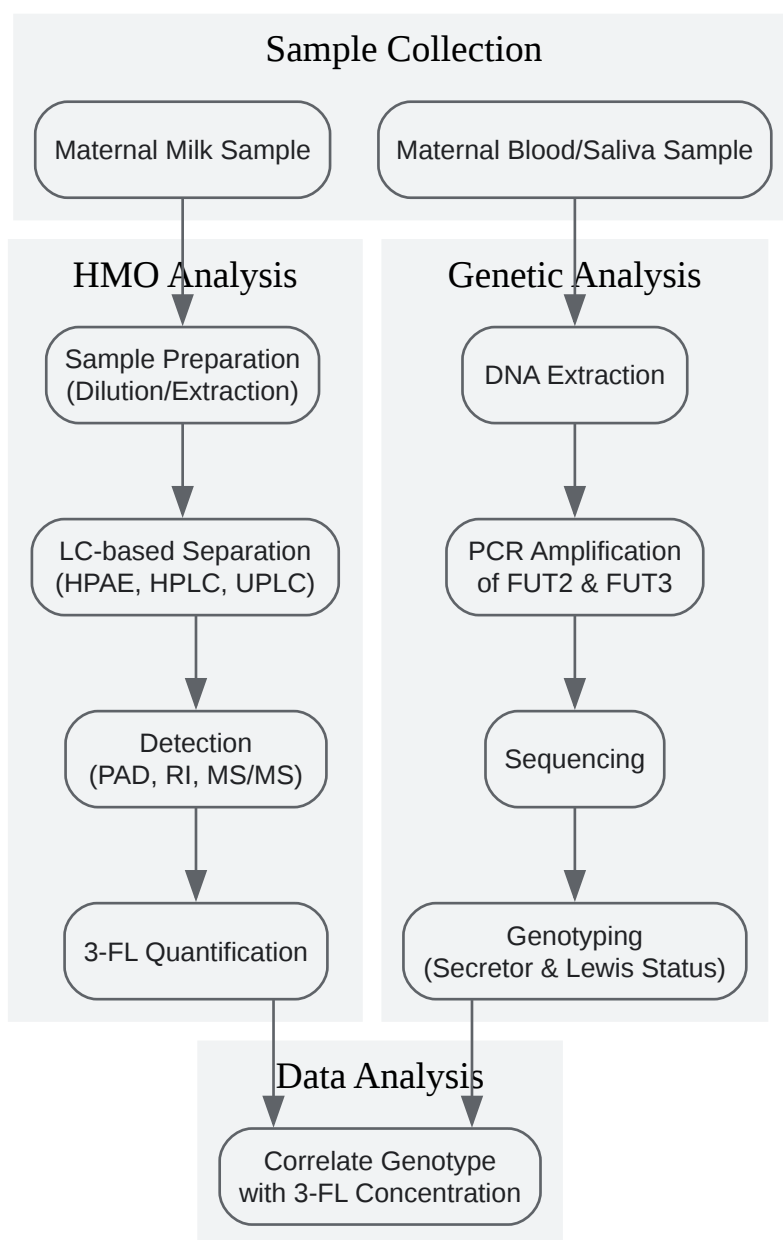
Genotyping of FUT2 and FUT3

- **DNA Extraction:** Genomic DNA is isolated from maternal blood or saliva samples using standard commercial kits.
- **PCR Amplification:** The coding regions and flanking introns of the FUT2 and FUT3 genes are amplified using polymerase chain reaction (PCR) with specific primers.
- **Sequencing:** The amplified PCR products are sequenced using Sanger sequencing or next-generation sequencing (NGS) platforms to identify the presence of known functional SNPs (e.g., rs601338 for FUT2; rs28362459, rs812936 for FUT3).
- **Genotype Calling:** The sequencing data is analyzed to determine the genotype of the individual at the key SNP locations, which then allows for the classification of secretor and Lewis status.

Visualizations

Enzymatic Pathway of 3'-Fucosyllactose Synthesis





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